molecular formula C9H7BrO3 B1267731 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one CAS No. 40288-65-1

1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one

Cat. No. B1267731
CAS RN: 40288-65-1
M. Wt: 243.05 g/mol
InChI Key: QBXCVQVFPVXAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one and its derivatives involves several key steps, including bromination and functionalization of the benzodioxole ring. One protocol describes the transformation of 1-(1-benzofuran-2-yl)-2-bromoethanone into a variety of biologically active thiazolidinone derivatives, demonstrating the compound's versatility as a precursor (Bhovi K. Venkatesh, Y. Bodke, S. Biradar, 2010).

Molecular Structure Analysis

The molecular structure of related bromo- and iodo-derivatives of benzodioxole compounds has been elucidated through crystallography, showing features like supramolecular hydrogen bonding and π–π interactions. This provides insights into the structural aspects of 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one and its potential for forming complex molecular arrangements (Timo Stein, F. Hoffmann, M. Fröba, 2015).

Scientific Research Applications

Specific Scientific Field

The compound is used in the field of Cancer Research .

Summary of the Application

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These molecules have been synthesized via a Pd - catalyzed C-N cross - coupling, and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Methods of Application or Experimental Procedures

The molecules were synthesized via a Pd - catalyzed C-N cross - coupling . The anticancer activity of these molecules was then evaluated against various cancer cell lines .

Results or Outcomes Obtained

A detailed structure–activity relationship study culminated in the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 . Further mechanistic studies revealed that 20 caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

2. Application in Drug Design

Specific Scientific Field

The compound is used in the field of Drug Design .

Summary of the Application

Eutylone is a designer drug of the phenethylamine class . It is a synthetic cathinone with chemical structural and pharmacological similarities to schedule I and II amphetamines and cathinones .

Methods of Application or Experimental Procedures

Eutylone is synthesized in a lab setting . It is designed to mimic the effects of amphetamines and cathinones .

3. Application in Antitubulin Agents

Specific Scientific Field

The compound is used in the field of Antitubulin Agents .

Summary of the Application

A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position have been designed and synthesized, and its members evaluated for their antiproliferative activity against CCRF-CEM, LNCaP, and MIA PaCa-2 cancer cells .

Methods of Application or Experimental Procedures

The molecules were synthesized via a Pd - catalyzed C-N cross - coupling . The anticancer activity of these molecules was then evaluated against various cancer cell lines .

Results or Outcomes Obtained

Data obtained (IC 50 >\u200930 μM) revealed that they exhibited good selectivity between cancer cells and normal cells .

Safety And Hazards

While specific safety data for 1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one is not available, related compounds such as piperine have safety data sheets that provide information on hazards, handling, storage, and emergency procedures .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXCVQVFPVXAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288051
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one

CAS RN

40288-65-1
Record name 1-(1,3-Benzodioxol-5-yl)-2-bromoethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40288-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 53941
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040288651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40288-65-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2H-1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,3-dioxaindan-5-yl)-2-bromoethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2.5 g (15.23 mmol) of 3,4-methylenedioxy acetophenone in 200 mL of anhydrous methanol was added 61 mmol (20 g) of poly(4-vinylpyridinium tribromide), Aldrich Chemical Co., and allowed to reflux for 2.5 h. The solution was filtered and concentrated. 1-(2H-benzo[3,4-d]1,3-dioxolen-5-yl)-2-bromoethan-1-one (1.4 g, 38% yield) was obtained methylene chloride/hexanes as off-white crystals. 1H-NMR (DMSO-d6; 300 MHz) δ 8.2 (s, 1H), 8.07 (s, 1H), 7.61-7.64 (m,2H), 7.01-7.04 (dd, J=1.2 Hz and 7.1 Hz, 1H), 6.09 (s, 2H), 3.86 (s, 3H), 2.75 (s, 3H).
[Compound]
Name
methylene chloride hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one
Reactant of Route 6
1-(1,3-Benzodioxol-5-yl)-2-bromoethan-1-one

Citations

For This Compound
2
Citations
N Liessi, E Pesce, A Salis, G Damonte… - Medicinal …, 2021 - ingentaconnect.com
Background: Cystic fibrosis (CF) is the autosomal recessive disorder most common in Caucasian populations. It is caused by mutations in the cystic fibrosis transmembrane regulator …
Number of citations: 3 www.ingentaconnect.com
P Kirubakaran, G Morton, P Zhang, H Zhang, J Gordon… - bioRxiv, 2020 - biorxiv.org
Cyclin-dependent kinase 9 (CDK9) plays a key role in transcription elongation, and more recently it was also identified as the molecular target of a series of diaminothiazole compounds …
Number of citations: 4 www.biorxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.